(E)-Fluvoxamine-d4 (maleate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

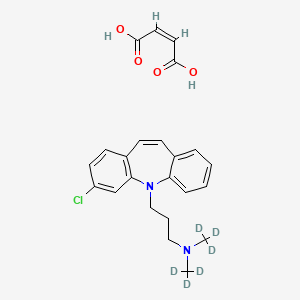

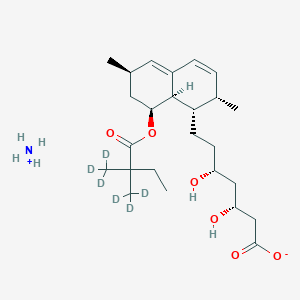

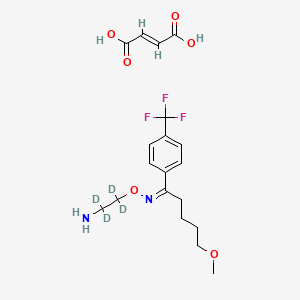

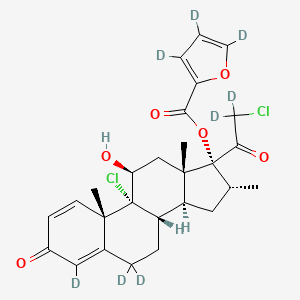

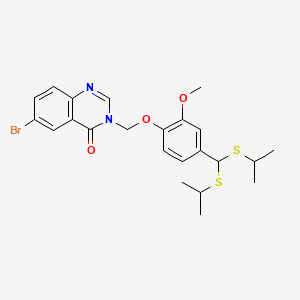

(E)-Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. The maleate form refers to the salt formed with maleic acid, which can improve the solubility and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Fluvoxamine-d4 (maleate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the oxime ether: This involves the reaction of a deuterated aralkyl ketone with hydroxylamine to form the oxime.

Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Formation of the maleate salt: The final step involves the reaction of the amine with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of (E)-Fluvoxamine-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Reaction temperature and pressure: Controlled to ensure optimal reaction rates.

Purification steps: Including crystallization and filtration to obtain high-purity product.

Quality control: Ensuring the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Fluvoxamine-d4 (maleate) undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form various metabolites.

Reduction: The oxime group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is commonly used for the reduction of oximes.

Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation products: Include various hydroxylated metabolites.

Reduction products: Primarily the corresponding amine.

Substitution products: Depend on the specific substituents introduced.

Wissenschaftliche Forschungsanwendungen

(E)-Fluvoxamine-d4 (maleate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of fluvoxamine.

Biology: Employed in studies investigating the biological effects of SSRIs on serotonin reuptake and receptor binding.

Medicine: Used in clinical research to evaluate the efficacy and safety of fluvoxamine in treating psychiatric disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

(E)-Fluvoxamine-d4 (maleate) exerts its effects primarily by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects. Key molecular targets and pathways involved include:

Serotonin transporter (SERT): Inhibition of SERT increases serotonin levels.

Sigma-1 receptor: Agonism at this receptor modulates inflammatory responses and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

(E)-Fluvoxamine-d4 (maleate) can be compared with other SSRIs and deuterated compounds:

Fluvoxamine: The non-deuterated form, which has similar pharmacological effects but may differ in pharmacokinetics.

Other SSRIs: Such as sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different receptor binding profiles and side effects.

Deuterated compounds: Deuterated versions of other drugs, which often exhibit improved metabolic stability and reduced side effects.

Eigenschaften

Molekularformel |

C19H25F3N2O6 |

|---|---|

Molekulargewicht |

438.4 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2; |

InChI-Schlüssel |

LFMYNZPAVPMEGP-OGLKRVKQSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)

![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)